1-(3,4-Dichlorophenyl)-2-[2-imino-3-[2-(1-piperidinyl)ethyl]-1-benzimidazolyl]ethanone
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Overview
Description
MMV396723 is a chemical compound that has garnered attention due to its potential applications in the treatment of malaria. It is part of the Malaria Box, a collection of compounds with confirmed antimalarial activity. MMV396723 has shown promising results in targeting the apicoplast, an organelle in the malaria parasite, making it a potential candidate for further drug development .
Preparation Methods
The synthesis of MMV396723 involves several steps, including the formation of pendant tertiary amine moieties and the incorporation of a secondary alcohol embedded in a linker connecting the endocyclic nitrogen of an imidazole imine to an aromatic ring . The specific reaction conditions and industrial production methods for MMV396723 are not widely documented, but the general approach involves standard organic synthesis techniques.
Chemical Reactions Analysis
MMV396723 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur at various positions on the aromatic ring or the imidazole moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV396723 has several scientific research applications, particularly in the field of malaria research. It has been shown to target the apicoplast, an organelle essential for the survival of the malaria parasite. This makes MMV396723 a valuable tool for studying the biology of the malaria parasite and developing new antimalarial drugs . Additionally, its activity against gametocytes, the transmission stage of the malaria parasite, highlights its potential in efforts to eradicate malaria .
Mechanism of Action
The mechanism of action of MMV396723 involves targeting the apicoplast of the malaria parasite. The apicoplast is responsible for providing the isoprenoid precursor isopentenyl diphosphate, which is essential for the parasite’s survival. MMV396723 disrupts this process, leading to the death of the parasite . The molecular targets and pathways involved in this mechanism are still under investigation, but it is believed that MMV396723 may have a different target compared to other known antiapicoplast drugs .
Comparison with Similar Compounds
MMV396723 is similar to other compounds in the Malaria Box, such as MMV665902, MMV000445, and MMV000444. These compounds also contain pendant tertiary amine moieties and secondary alcohols embedded in linkers connecting the endocyclic nitrogen of imidazole imines to aromatic rings . MMV396723 is unique in its specific targeting of the apicoplast and its potential for use in eradicating malaria by targeting gametocytes .
Similar Compounds
- MMV665902
- MMV000445
- MMV000444
These compounds share structural similarities with MMV396723 but may have different mechanisms of action and applications .
Properties
Molecular Formula |
C22H24Cl2N4O |
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Molecular Weight |
431.4 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]ethanone |
InChI |
InChI=1S/C22H24Cl2N4O/c23-17-9-8-16(14-18(17)24)21(29)15-28-20-7-3-2-6-19(20)27(22(28)25)13-12-26-10-4-1-5-11-26/h2-3,6-9,14,25H,1,4-5,10-13,15H2 |
InChI Key |
GXFUZNHIKQMEJC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N(C2=N)CC(=O)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N(C2=N)CC(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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